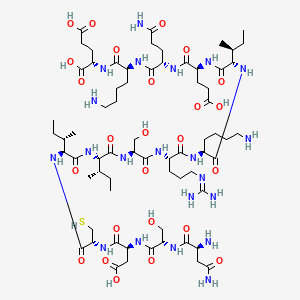

CBP501 Affinity Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C68H119N21O25S |

|---|---|

Poids moléculaire |

1662.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C68H119N21O25S/c1-7-32(4)51(64(110)81-40(19-22-48(94)95)58(104)80-39(18-21-46(72)92)57(103)77-36(15-10-12-24-69)56(102)82-41(67(113)114)20-23-49(96)97)87-59(105)37(16-11-13-25-70)78-55(101)38(17-14-26-76-68(74)75)79-61(107)44(30-91)85-65(111)52(33(5)8-2)89-66(112)53(34(6)9-3)88-63(109)45(31-115)86-60(106)42(28-50(98)99)83-62(108)43(29-90)84-54(100)35(71)27-47(73)93/h32-45,51-53,90-91,115H,7-31,69-71H2,1-6H3,(H2,72,92)(H2,73,93)(H,77,103)(H,78,101)(H,79,107)(H,80,104)(H,81,110)(H,82,102)(H,83,108)(H,84,100)(H,85,111)(H,86,106)(H,87,105)(H,88,109)(H,89,112)(H,94,95)(H,96,97)(H,98,99)(H,113,114)(H4,74,75,76)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-/m0/s1 |

Clé InChI |

LARHMULVOQBFHL-QQJOLRBZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CBP501

For Researchers, Scientists, and Drug Development Professionals

Introduction: CBP501 is a novel synthetic peptide with a multifaceted mechanism of action that extends beyond its initial classification as a G2 checkpoint abrogator. This technical guide delineates the core molecular mechanisms of CBP501, focusing on its interaction with key cellular proteins, its impact on platinum-based chemotherapy, and its role in modulating the tumor microenvironment. The information presented herein is a synthesis of preclinical and clinical findings, aimed at providing a comprehensive resource for the scientific community.

Core Mechanism of Action: A Multi-pronged Approach

CBP501 exerts its anti-tumor effects through a combination of direct and indirect actions, primarily centered around its ability to bind to and modulate the function of intracellular signaling proteins. This leads to a cascade of events that sensitize cancer cells to chemotherapy, induce an anti-tumor immune response, and inhibit key processes of metastasis.

Modulation of Calmodulin and 14-3-3 Proteins: The Central Hub

A pivotal aspect of CBP501's mechanism is its direct binding to calmodulin (CaM) and 14-3-3 proteins.[1][2][3] These interactions are central to its diverse downstream effects.

-

High-Affinity Binding to Calmodulin: CBP501 exhibits a high-affinity interaction with CaM, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[1][3] This binding is crucial for its ability to enhance the efficacy of platinum-based drugs.

-

Interaction with 14-3-3 Proteins: CBP501 also binds to 14-3-3 proteins, a family of scaffold proteins involved in various signaling pathways, including cell cycle control and apoptosis.[2][3] This interaction is implicated in its G2 checkpoint abrogation activity.

Quantitative Binding Affinity Data:

| Interacting Protein | Binding Affinity (Kd) | Method | Reference |

| Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance (SPR) | [1] |

| 14-3-3 | ~10-fold weaker than CaM | Surface Plasmon Resonance (SPR) | [1] |

Enhancement of Platinum-Based Chemotherapy

A key therapeutic application of CBP501 is its synergistic effect with platinum-based chemotherapeutic agents like cisplatin (B142131).[1][4][5] This enhancement is primarily achieved by increasing the intracellular accumulation of platinum in tumor cells.[1]

Signaling Pathway for Enhanced Platinum Influx:

Caption: CBP501 enhances cisplatin influx into tumor cells by inhibiting calmodulin.

G2 Checkpoint Abrogation

CBP501 was initially identified as a G2 checkpoint abrogator.[1][6][7] It disrupts the G2/M cell cycle checkpoint, which is a critical damage response pathway in cancer cells. By inhibiting kinases such as MAPKAP-K2, C-Tak1, and CHK1, CBP501 prevents the phosphorylation of Cdc25C, a key phosphatase required for entry into mitosis.[1][8] This forces cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.

G2 Checkpoint Abrogation Pathway:

References

- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of a library of T7 phage-displayed peptides identifies alphaC helix in 14-3-3 protein as a CBP501-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Role of Calmodulin Binding in CBP501 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP501 is a novel peptide-based therapeutic agent with a multifaceted mechanism of action in oncology. Initially identified as a G2 checkpoint abrogator, its clinical efficacy, particularly in combination with platinum-based chemotherapies, is significantly influenced by its direct, high-affinity interaction with calmodulin (CaM). This technical guide provides an in-depth exploration of the pivotal role of calmodulin binding in the function of CBP501. It details the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Evolving Understanding of CBP501's Mechanism of Action

CBP501 is a synthetic peptide that has undergone clinical investigation for the treatment of various solid tumors, including non-small cell lung cancer and malignant pleural mesothelioma. Its initial development was centered on its ability to function as a G2 checkpoint inhibitor. This activity was attributed to its binding to 14-3-3 proteins and subsequent inhibition of key kinases such as Chk1 and Chk2, which are crucial for arresting the cell cycle at the G2/M phase in response to DNA damage.

However, further investigation revealed a more complex and potent mechanism of action, particularly when CBP501 is used in combination with DNA-damaging agents like cisplatin (B142131) and bleomycin. A key discovery was the direct and high-affinity binding of CBP501 to calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a critical transducer of calcium signaling in a myriad of cellular processes.[1][2] This interaction with CaM appears to be a central component of CBP501's ability to sensitize cancer cells to platinum-based therapies.[1]

This guide will focus on this crucial aspect of CBP501's function, providing a detailed technical overview of the role of calmodulin binding.

The Molecular Interaction: CBP501 and Calmodulin

The interaction between CBP501 and calmodulin is characterized by high affinity and a notable dependence on calcium ion concentration. This interaction has been quantified using techniques such as surface plasmon resonance (SPR).[1]

Binding Affinity

Surface plasmon resonance analysis has revealed a direct and high-affinity molecular interaction between CBP501 and CaM.[1] The dissociation constant (Kd) for this interaction is significantly lower than that for the interaction between CBP501 and its initially proposed target, the 14-3-3 protein.[1]

| Interacting Proteins | Dissociation Constant (Kd) | Calcium Dependence | Reference |

| CBP501 and Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Binding is reversed by Ca²⁺ | [1] |

| CBP501 and 14-3-3 | Approximately 10-fold weaker than CBP501-CaM binding | Ca²⁺ independent | [1] |

Calcium Dependence of the Interaction

A critical feature of the CBP501-calmodulin interaction is its regulation by calcium. The high-affinity binding is observed in low calcium conditions and is reversed by an excess of Ca²⁺ ions.[1] This is in stark contrast to the CBP501-14-3-3 interaction, which is independent of calcium concentration.[1] This calcium-dependent binding suggests a specific interplay with the calcium-signaling pathways regulated by calmodulin.

Functional Consequences of Calmodulin Binding

The binding of CBP501 to calmodulin has significant downstream effects on cellular function, most notably the potentiation of the cytotoxic effects of certain chemotherapeutic agents.

Enhanced Intracellular Accumulation of Platinum Drugs

A key consequence of CBP501's interaction with calmodulin is the increased intracellular concentration of platinum-based drugs like cisplatin.[1] This enhanced accumulation leads to a greater number of platinum-DNA adducts, ultimately resulting in increased cytotoxicity in cancer cells. This effect is negated in the presence of excess calcium, further linking it to the calmodulin binding mechanism.[1]

| Cell Line | Treatment | Intracellular Platinum Concentration | Reference |

| NCI-H226 | Cisplatin alone | Baseline | [3] |

| NCI-H226 | Cisplatin + CBP501 | Increased | [3] |

| MIAPaCa2 (CBP501-sensitive) | Cisplatin + CBP501 | Increased | [3] |

| HCT116 (CBP501-sensitive) | Cisplatin + CBP501 | Increased | [3] |

| HT-29 (CBP501-insensitive) | Cisplatin + CBP501 | No change | [3] |

| HCT15 (CBP501-insensitive) | Cisplatin + CBP501 | No change | [3] |

Sensitization of Tumor Cells to Chemotherapy

By increasing the intracellular concentration of platinum agents, CBP501 effectively sensitizes cancer cells to their cytotoxic effects. This chemosensitization is specific to certain DNA-damaging agents, such as cisplatin and bleomycin, and is not observed with other agents like doxorubicin (B1662922) or 5-fluorouracil.

Induction of Immunogenic Cell Death

In addition to enhancing direct cytotoxicity, the combination of CBP501 and platinum agents has been shown to induce immunogenic cell death (ICD).[4] This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. This immunomodulatory effect may contribute to the long-term efficacy observed in clinical trials.

Clinical Relevance and Quantitative Outcomes

The interplay between CBP501 and calmodulin has translated into promising clinical activity, particularly in combination with cisplatin-based chemotherapy in patients with advanced solid tumors.

| Clinical Trial | Phase | Cancer Type | Key Findings with CBP501 + Cisplatin +/- Nivolumab (B1139203) | Reference |

| NCT03113188 | Ib | Advanced Refractory Tumors | Partial Response: 18% (3/17); Stable Disease > 3 months: 41% (7/17) | [5] |

| NCT04953962 | II | Advanced Pancreatic Adenocarcinoma | 3-Month Progression-Free Survival Rate (Arm 1: CBP501 25mg/m² + Cisplatin + Nivolumab): 44.4%; Objective Response Rate (Arm 1): 22.2% | [2][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of calmodulin binding in CBP501 function.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of the CBP501-calmodulin and CBP501-14-3-3 interactions.

Generalized Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: Recombinant human calmodulin or 14-3-3 protein is covalently immobilized onto the sensor chip surface.

-

Analyte Injection: A series of concentrations of CBP501 are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer).

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a binding model. The dissociation constant (Kd) is calculated as kd/ka.

-

Calcium Dependence: To assess the effect of calcium, experiments are repeated with varying concentrations of CaCl₂ in the running buffer.

Intracellular Platinum Concentration Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of a sample.

Objective: To quantify the amount of platinum inside cells after treatment with cisplatin and CBP501.

Generalized Protocol:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with cisplatin, with or without CBP501, for a defined period (e.g., 3 hours).[3]

-

Cell Harvesting and Lysis: Cells are harvested, washed to remove extracellular drugs, and then lysed.

-

Sample Digestion: The cell lysates are digested, typically using strong acids (e.g., nitric acid), to break down all organic matter and release the platinum atoms.[7]

-

ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument, where they are atomized and ionized. The instrument then separates the ions based on their mass-to-charge ratio and quantifies the amount of platinum.

-

Data Normalization: The measured platinum concentration is typically normalized to the total protein content or cell number of the sample.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Objective: To assess the effect of CBP501 on the cell cycle progression of cancer cells treated with DNA-damaging agents.

Generalized Protocol:

-

Cell Culture and Treatment: Cells are treated with a DNA-damaging agent (e.g., cisplatin or bleomycin) in the presence or absence of CBP501.

-

Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve cellular structures.

-

RNAse Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by the fluorescent dye.

-

DNA Staining: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is added to the cells.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

-

Data Interpretation: The data is displayed as a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An enhanced accumulation of cells in the G2/M phase is indicative of a G2 checkpoint arrest.

Conclusion

The binding of CBP501 to calmodulin is a critical component of its mechanism of action, particularly in the context of combination therapy with platinum-based drugs. This interaction leads to an increased intracellular accumulation of these agents, thereby sensitizing cancer cells to their cytotoxic effects. This calmodulin-mediated pathway provides a compelling explanation for the clinical activity observed with the CBP501-cisplatin combination. A thorough understanding of this mechanism, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for the continued development and optimization of CBP501 as a novel cancer therapeutic. Future research may further elucidate the precise molecular players involved in the calmodulin-dependent increase in platinum uptake and explore the full potential of targeting this pathway to overcome drug resistance in cancer.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. britishjournalofcancerresearch.com [britishjournalofcancerresearch.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. CBP-501: Brief Review of its R&D progress and the clinical outcome in 2023 ESMO [synapse.patsnap.com]

- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CBP501: A G2 Checkpoint Abrogator with a Multi-faceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP501 is a synthetic, 12-amino acid peptide that has been investigated as a G2 checkpoint abrogator for the sensitization of cancer cells to DNA-damaging agents.[1][2] Initially developed to target the G2 checkpoint by inhibiting the phosphorylation of CDC25C at Serine 216, further research has revealed a more complex mechanism of action involving calmodulin modulation, which enhances the efficacy of platinum-based chemotherapy.[3][4] This guide provides a comprehensive overview of CBP501, detailing its molecular mechanisms, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its signaling pathways.

Core Mechanism of Action: A Dual Approach

CBP501's anti-tumor activity stems from two primary, interconnected mechanisms: abrogation of the G2 cell cycle checkpoint and modulation of calmodulin activity.

G2 Checkpoint Abrogation

Most cancer cells have a defective G1 checkpoint, often due to mutations in genes like p53, making them heavily reliant on the G2 checkpoint to repair DNA damage before entering mitosis.[4] G2 checkpoint abrogation aims to bypass this repair phase, forcing cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death.[4]

CBP501 was specifically optimized to inhibit multiple serine/threonine kinases responsible for phosphorylating Serine 216 of the CDC25C phosphatase.[1][4][5] These kinases include Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2), C-Tak1, and Checkpoint Kinase 1 (CHK1).[1][5]

The G2 checkpoint is initiated by DNA damage, which activates ATM and ATR kinases. These, in turn, phosphorylate and activate CHK1.[4] Activated CHK1 then phosphorylates CDC25C on Ser216, leading to its sequestration in the cytoplasm by 14-3-3 proteins.[3][4] This prevents CDC25C from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. By inhibiting the kinases that phosphorylate CDC25C, CBP501 allows for the activation of the Cyclin B1/CDK1 complex, thereby abrogating the G2 checkpoint.[4]

Calmodulin (CaM) Inhibition and Platinum Sensitization

Later studies revealed a second, potent mechanism of action for CBP501: the inhibition of calmodulin (CaM).[3] CBP501 binds directly to CaM with high affinity (Kd = 4.62 × 10⁻⁸ mol/L), an interaction that is reversed by Ca²⁺.[3] This binding affinity is approximately 10-fold stronger than its interaction with 14-3-3 proteins.[3]

The inhibition of CaM by CBP501 has a significant impact on the efficacy of platinum-based drugs like cisplatin (B142131). It leads to an increase in intracellular platinum concentrations, resulting in more platinum-DNA adducts and enhanced tumor cell accumulation in the G2-M phase when co-administered with cisplatin or bleomycin (B88199).[3] This effect is not observed with other DNA-damaging agents like radiation, doxorubicin, or 5-fluorouracil.[3] This calmodulin-modulating activity also contributes to inducing immunogenic cell death in tumor cells.[2][6]

Signaling Pathways and Experimental Workflows

CBP501 Signaling Pathway in G2 Checkpoint Abrogation

References

- 1. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. CBP501 | 株式会社キャンバス [canbas.co.jp]

Unveiling the Molecular Interactions of CBP501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a synthetic peptide that has demonstrated significant potential in oncology, primarily through its multifaceted mechanism of action that enhances the efficacy of platinum-based chemotherapies and immunotherapy. This technical guide provides an in-depth exploration of the molecular targets of CBP501, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Molecular Targets of CBP501

CBP501 exerts its anti-cancer effects by engaging with several key intracellular proteins, leading to a cascade of events that sensitize cancer cells to treatment. The primary molecular targets identified are Calmodulin (CaM) and a panel of serine/threonine kinases crucial for the G2 cell cycle checkpoint.[1][2][3]

Calmodulin (CaM)

A primary and high-affinity target of CBP501 is Calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[1][2][4] The binding of CBP501 to CaM is a critical component of its mechanism to enhance the efficacy of platinum-based drugs like cisplatin (B142131) and bleomycin (B88199).[1][2][3] This interaction is reversible by Ca²⁺.[1][2]

G2 Checkpoint Kinases

CBP501 was initially characterized as a G2 checkpoint abrogator.[1][2][5][6] It directly inhibits multiple serine/threonine kinases that are responsible for phosphorylating and thereby inactivating the Cdc25C phosphatase. The inhibition of these kinases by CBP501 prevents the G2 arrest typically induced by DNA damaging agents, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

The key kinases inhibited by CBP501 include:

-

Checkpoint Kinase 2 (CHK2) [1]

14-3-3 Protein

CBP501 also interacts with the 14-3-3 protein, which is involved in sequestering phosphorylated Cdc25C in the cytoplasm, thus preventing its entry into the nucleus to activate the G2/M transition.[1][2][3]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following table summarizes the key quantitative data characterizing the interaction of CBP501 with its molecular targets.

| Target | Parameter | Value | Method | Reference |

| Calmodulin (CaM) | Kd | 4.62 x 10-8 mol/L | Surface Plasmon Resonance | [1][2] |

| 14-3-3 | Kd | ~10-fold weaker than CaM | Surface Plasmon Resonance | [1][2] |

| MAPKAP-K2 | IC50 | 0.9 µM | Kinase Assay | [7] |

| C-Tak1 | IC50 | 1.4 µM | Kinase Assay | [7] |

| CHK1 | IC50 | 3.4 µM | Kinase Assay | [7] |

| CHK2 | IC50 | 6.5 µM | Kinase Assay | [7] |

Signaling Pathways and Mechanisms of Action

CBP501's therapeutic effects are a result of its modulation of several interconnected signaling pathways.

G2 Checkpoint Abrogation Pathway

In response to DNA damage, cells typically arrest in the G2 phase of the cell cycle to allow for DNA repair. This process is mediated by the activation of kinases such as CHK1 and CHK2, which phosphorylate and inactivate the phosphatase Cdc25C. CBP501 abrogates this checkpoint by directly inhibiting these kinases.

Enhancement of Platinum Drug Efficacy

CBP501's binding to Calmodulin leads to an increase in intracellular platinum concentrations, resulting in greater DNA adduct formation and enhanced cytotoxicity of drugs like cisplatin.[1][2]

Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP501 promotes immunogenic cell death (ICD).[8][9] This process involves the surface exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1), which act as signals to attract and activate immune cells, thereby enhancing the anti-tumor immune response.[8][9] This mechanism provides a strong rationale for combining CBP501 with immune checkpoint inhibitors.[8][9]

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters may need to be optimized for the analysis of CBP501.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding affinity of CBP501 to its protein targets.

Detailed Steps:

-

Immobilization: The target protein (e.g., Calmodulin) is immobilized on a sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of CBP501 are injected over the sensor surface at a constant flow rate.

-

Association: The binding of CBP501 to the immobilized target is monitored in real-time as a change in the refractive index, generating the association phase of the sensorgram.

-

Dissociation: Buffer is flowed over the chip to monitor the dissociation of the CBP501-target complex, generating the dissociation phase.

-

Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of CBP501 against its target kinases.

References

- 1. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells [frontiersin.org]

- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Learning a peptide-protein binding affinity predictor with kernel ridge regression | Semantic Scholar [semanticscholar.org]

CBP501: A Targeted Approach to G2 Checkpoint Abrogation Through Serine/Threonine Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a novel synthetic peptide with a multifaceted mechanism of action, primarily functioning as a G2 checkpoint abrogator. This activity is achieved through the targeted inhibition of several key serine/threonine kinases involved in cell cycle regulation. By disrupting the G2 checkpoint, CBP501 selectively enhances the cytotoxicity of DNA-damaging agents in cancer cells, which often harbor defects in the G1 checkpoint and are thus heavily reliant on the G2 checkpoint for survival and DNA repair. This technical guide provides a comprehensive overview of CBP501's effects on serine/threonine kinases, including quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and a visual representation of its role in the G2/M checkpoint signaling pathway.

Introduction to CBP501

CBP501 is a cell-permeable peptide that has demonstrated significant potential in oncology. Its primary mechanism of action involves the abrogation of the G2 cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1] Many cancer cells have a deficient G1 checkpoint, making the G2 checkpoint essential for their survival after DNA damage induced by chemotherapy or radiation.[1] By inhibiting the G2 checkpoint, CBP501 forces cancer cells to enter mitosis prematurely with unrepaired DNA, leading to mitotic catastrophe and subsequent cell death.

Beyond its role as a G2 checkpoint inhibitor, CBP501 has also been shown to modulate calmodulin, which contributes to its ability to sensitize tumor cells to platinum-based chemotherapy and bleomycin.[2][3] This dual mechanism of action makes CBP501 a promising candidate for combination therapies in various cancer types.

Quantitative Analysis of CBP501-Mediated Kinase Inhibition

CBP501 exerts its G2 checkpoint abrogating effects by inhibiting the activity of multiple serine/threonine kinases that are responsible for the phosphorylation and subsequent inactivation of the Cdc25C phosphatase. The inhibitory potency of CBP501 against these key kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Kinase Target | IC50 (μM) |

| MAPKAP-K2 (MK2) | 0.9[4] |

| C-Tak1 | 1.4[4] |

| Checkpoint Kinase 1 (Chk1) | 3.4[4] |

| Checkpoint Kinase 2 (Chk2) | 6.5[4] |

Table 1: In vitro inhibitory activity of CBP501 against key serine/threonine kinases.

Signaling Pathway of G2 Checkpoint Abrogation by CBP501

CBP501's primary mechanism of G2 checkpoint abrogation involves the inhibition of kinases that phosphorylate Cdc25C on Serine 216. This phosphorylation event leads to the sequestration of Cdc25C in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. By inhibiting Chk1, Chk2, MAPKAP-K2, and C-Tak1, CBP501 prevents Cdc25C phosphorylation, allowing it to remain active and promote mitotic entry, even in the presence of DNA damage.

Experimental Protocols

The determination of the inhibitory activity of CBP501 against serine/threonine kinases is crucial for understanding its mechanism of action. Below are detailed methodologies for in vitro kinase inhibition assays, which are fundamental for obtaining quantitative data such as IC50 values.

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials:

-

Kinase: Purified recombinant Chk1, Chk2, MAPKAP-K2, or C-Tak1.

-

Substrate: A suitable substrate for the specific kinase (e.g., a peptide substrate like Chktide for Chk1/Chk2).

-

Inhibitor: CBP501 dissolved in an appropriate solvent (e.g., DMSO).

-

[γ-³²P]ATP: Radiolabeled ATP.

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.

-

Stopping Solution: Phosphoric acid or similar solution to terminate the reaction.

-

P81 Phosphocellulose Paper: For capturing the radiolabeled substrate.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of CBP501 in the kinase assay buffer.

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

-

Kinase Reaction:

-

Add the CBP501 dilutions or vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Detection:

-

Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each CBP501 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the CBP501 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

In Vitro Kinase Inhibition Assay (Luminescence-Based Method)

This protocol utilizes a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Kinase, Substrate, and Inhibitor: As described in the radiometric assay.

-

ATP: Non-radioactive ATP.

-

Kinase Assay Buffer: As described in the radiometric assay.

-

ADP-Glo™ Kinase Assay Kit (or similar): Contains reagents to convert ADP to a luminescent signal.

-

Luminometer: For detecting the luminescent signal.

-

White, Opaque Microplates: Suitable for luminescence measurements.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of CBP501.

-

Prepare a reaction mixture containing the kinase and substrate in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the CBP501 dilutions or vehicle control to the wells of a microplate.

-

Add the kinase-substrate mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a specific duration.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert ADP to a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value as described for the radiometric assay.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like CBP501.

Conclusion

CBP501 represents a targeted therapeutic strategy that leverages the dependency of many cancer cells on the G2 checkpoint. Its ability to inhibit multiple serine/threonine kinases, including Chk1, Chk2, MAPKAP-K2, and C-Tak1, leads to the abrogation of this critical cell cycle checkpoint, thereby sensitizing cancer cells to DNA-damaging agents. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of CBP501 as a potent anti-cancer agent. The continued investigation into its synergistic effects with other therapies holds significant promise for improving clinical outcomes in a variety of malignancies.

References

Preclinical Efficacy of CBP501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a novel peptide-based therapeutic agent with a multi-modal mechanism of action that has shown significant promise in preclinical studies, particularly in combination with platinum-based chemotherapies and immune checkpoint inhibitors. Originally identified as a G2 checkpoint abrogator, further research has revealed its function as a calmodulin (CaM) modulator, which leads to increased intracellular accumulation of platinum drugs and induction of immunogenic cell death (ICD). This guide provides a comprehensive overview of the preclinical efficacy data for CBP501, detailing its mechanism of action, experimental protocols from key studies, and quantitative outcomes in both in vitro and in vivo models.

Core Mechanisms of Action

CBP501 exerts its anti-tumor effects through two primary, interconnected mechanisms:

-

G2 Checkpoint Abrogation : In p53-deficient cancer cells, the G2 checkpoint is a critical survival mechanism following DNA damage. CBP501 was developed to abrogate this checkpoint by inhibiting multiple kinases that phosphorylate CDC25C at Ser216, including Chk1, MAPKAP-K2, and C-Tak1.[1] This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[1][2]

-

Calmodulin (CaM) Inhibition and Platinum Sensitization : A key mechanism for CBP501's synergy with cisplatin (B142131) is its high-affinity binding to calmodulin.[3] This interaction is believed to increase the intracellular concentration of platinum-based drugs, leading to greater DNA adduct formation and enhanced cytotoxicity.[3] This CaM-binding activity also plays a crucial role in promoting immunogenic cell death (ICD), making tumors more susceptible to immune-mediated destruction.[4][5]

Signaling and Interaction Pathways

The following diagrams illustrate the key molecular pathways influenced by CBP501.

In Vitro Efficacy Data

In vitro studies have been crucial in elucidating the kinase inhibitory profile of CBP501 and its synergistic effects with DNA-damaging agents.

Table 1: Kinase Inhibitory Activity of CBP501

Data sourced from Sha et al., 2007.[2]

| Kinase Target (Ser216 of CDC25C) | IC50 (µmol/L) |

| Chk1 | 0.8 |

| MAPKAP-K2 | 1.8 |

| C-Tak1 | 3.5 |

| Chk2 | > 100 |

Table 2: In Vitro Sensitization to DNA-Damaging Agents

Qualitative summary based on data from Sha et al., 2007 and Mine et al., 2011.[2][3]

| Cell Line | Cancer Type | Assay | Combination Agent | Result with CBP501 |

| MIAPaCa2 | Pancreatic | Colony Formation | Cisplatin | Significant enhancement of cytotoxicity |

| HCT116 | Colon | Colony Formation | Cisplatin | Significant enhancement of cytotoxicity |

| HCT116 | Colon | FACS Analysis | Cisplatin | Enhanced G2/M accumulation |

| MIAPaCa2 | Pancreatic | FACS Analysis | Cisplatin | Enhanced G2/M accumulation |

| NCI-H226 | Mesothelioma | Platinum Accumulation | Cisplatin | Dose-dependent increase in intracellular platinum |

In Vivo Efficacy Data

Preclinical in vivo studies, primarily utilizing the CT26 syngeneic mouse model, have demonstrated the potent anti-tumor activity of CBP501 in combination with cisplatin and immune checkpoint inhibitors.

Table 3: Tumor Growth Inhibition in CT26 Syngeneic Model

Data estimated from graphical representations in Mine et al., 2017.[4] TGI (%) calculated as [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group at the final timepoint.

| Treatment Group | Day 14 Mean Tumor Volume (mm³) (approx.) | Tumor Growth Inhibition (TGI) vs. Vehicle (%) |

| Vehicle | 1250 | - |

| anti-PD-1 | 900 | 28% |

| Cisplatin (CDDP) | 1000 | 20% |

| CDDP + CBP501 | 550 | 56% |

| CDDP + CBP501 + anti-PD-1 | 150 | 88% |

Table 4: Enhancement of Tumor-Infiltrating Lymphocytes

Data summary from Mine et al., 2017.[4][5]

| Treatment Group | Key Finding |

| CDDP + CBP501 | Significantly increased the percentage of CD8+ T cells within the tumor microenvironment compared to vehicle or CDDP alone. |

| CDDP + CBP501 + anti-PD-1 | Showed an additive anti-tumor effect, correlating with enhanced CD8+ T cell infiltration. |

| CDDP + CBP501 (with CD8 depletion) | The anti-tumor effect was significantly reduced by the depletion of CD8+ T cells, confirming their crucial role in the therapeutic efficacy. |

Key Experimental Protocols

The following protocols are summaries of the methodologies described in the cited preclinical publications.

In Vitro Colony Formation Assay

-

Objective : To assess the long-term survival of cancer cells after treatment with CBP501 and a cytotoxic agent.

-

Cell Lines : HCT116 (colon), MIAPaCa2 (pancreatic).

-

Procedure :

-

Cells are seeded at a low density in 6-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of cisplatin or bleomycin (B88199), with or without CBP501.

-

Cells are exposed to the drugs for a short duration (e.g., 3 hours).

-

The drug-containing medium is removed, cells are washed, and fresh medium is added.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies containing >50 cells is counted to determine the surviving fraction.

-

In Vivo Syngeneic Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of CBP501 combinations in an immunocompetent mouse model.

-

Animal Model : BALB/c mice.

-

Tumor Model : Subcutaneous injection of CT26WT (colon carcinoma) cells into the flank of the mice.

-

Experimental Workflow :

-

Tumor Inoculation : 5 x 10^5 CT26WT cells are injected subcutaneously.

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization : Mice are randomized into treatment groups.

-

Treatment Administration :

-

Cisplatin (e.g., 5 mg/kg) is administered intraperitoneally (i.p.).

-

CBP501 (e.g., 20 mg/kg) is administered i.p. shortly after cisplatin.

-

Checkpoint inhibitors (e.g., anti-PD-1 antibody, 10 mg/kg) are administered i.p. on a defined schedule (e.g., days 7, 10, 13).

-

-

Monitoring : Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors may be excised for further analysis (e.g., flow cytometry for immune cell infiltration).

-

Conclusion

The preclinical data for CBP501 strongly support its continued development as a combination therapy. Its unique dual mechanism of action—abrogating the G2 checkpoint and sensitizing tumor cells to platinum agents via calmodulin inhibition—provides a powerful, multi-pronged attack on cancer cells. Furthermore, its ability to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors positions it as a promising candidate for inclusion in chemo-immunotherapy regimens. The quantitative data from both in vitro and in vivo studies provide a solid foundation for the design of clinical trials aimed at leveraging these synergistic effects for improved patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The Multimodal Anti-Tumor Action of CBP501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP501 is a synthetic peptide with a multifaceted anti-tumor mechanism of action, currently under investigation in clinical trials for various solid tumors. This document provides an in-depth technical overview of CBP501's core functionalities, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its mechanisms and presents quantitative data in a structured format for clarity and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Core Mechanisms of Action

CBP501 exerts its anti-tumor effects through a combination of direct and indirect mechanisms, primarily centered around its function as a G2 checkpoint abrogator and a calmodulin (CaM) modulating peptide. These primary actions lead to a cascade of downstream effects that enhance the efficacy of chemotherapy and stimulate an anti-tumor immune response.

G2 Checkpoint Abrogation

CBP501 was initially identified as a G2 checkpoint inhibitor. It disrupts the G2/M checkpoint, a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis. By abrogating this checkpoint, CBP501 forces cancer cells with damaged DNA to proceed into mitosis, leading to mitotic catastrophe and subsequent cell death.

Calmodulin Modulation and Enhanced Platinum Efficacy

A key mechanism of CBP501 is its ability to bind to and modulate calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes. This interaction has several significant consequences:

-

Increased Intracellular Platinum Accumulation: CBP501 has been shown to increase the influx of platinum-based chemotherapeutic agents, such as cisplatin (B142131) and carboplatin, into tumor cells. This leads to higher intracellular concentrations of the drug and increased formation of platinum-DNA adducts, thereby enhancing the cytotoxic effect of these agents.

-

Sensitization to Chemotherapy: By increasing platinum accumulation, CBP501 can sensitize tumors to platinum-based therapies, including those that have developed resistance.

Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP501 induces immunogenic cell death (ICD) in tumor cells.[1] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals and adjuvants for the immune system. Key features of CBP501-induced ICD include:

-

Surface Exposure of Calreticulin (B1178941) (CRT): CRT is an endoplasmic reticulum chaperone protein that translocates to the cell surface during ICD, acting as a potent phagocytic signal for dendritic cells (DCs).

-

Release of High-Mobility Group Box 1 (HMGB1): HMGB1 is a nuclear protein that, when released from dying cells, can activate Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.

Modulation of the Tumor Microenvironment

CBP501 also favorably alters the tumor microenvironment (TME) to be more conducive to an anti-tumor immune response:

-

Suppression of M2 Macrophages: CBP501 can suppress the activity of M2-polarized tumor-associated macrophages (TAMs), which are typically immunosuppressive and promote tumor growth.

-

Increased CD8+ T Cell Infiltration: By promoting ICD and reducing the immunosuppressive nature of the TME, CBP501, in combination with platinum agents, leads to an increase in the infiltration of cytotoxic CD8+ T lymphocytes into the tumor.[1]

-

Reduction of Cancer Stem Cell Populations: Preclinical studies suggest that CBP501 can reduce the population of cancer stem cells, which are often resistant to conventional therapies and are a major driver of tumor recurrence.

-

Inhibition of Migration, Invasion, and Epithelial-to-Mesenchymal Transition (EMT): CBP501 has been shown to reduce the migratory and invasive properties of tumor cells and inhibit EMT, a process by which cancer cells gain migratory and invasive capabilities.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CBP501.

Table 1: Preclinical Data

| Parameter | Value | Experimental System | Reference |

| Binding Affinity (Kd) to Calmodulin | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance | [2] |

| Increase in Intracellular Platinum | Varies by cell line | In vitro cell culture | [2] |

| Increase in Platinum-DNA Adducts | Varies by cell line | In vitro cell culture | [2] |

Table 2: Clinical Trial Data (Selected Trials)

| Trial Identifier | Phase | Tumor Type(s) | Combination Therapy | Key Efficacy Results | Reference |

| NCT03113188 | Ib | Advanced Refractory Solid Tumors | CBP501, Cisplatin, Nivolumab | Dose-escalation cohort: Unconfirmed partial response in 18% (3/17), Stable disease > 3 months in 41% (7/17) | [3] |

| NCT04953962 | II | Advanced Pancreatic Cancer | CBP501, Cisplatin, Nivolumab | Arm 1 (CBP501 25 mg/m² + Cisplatin + Nivolumab): 3-month Progression-Free Survival Rate of 44%, Overall Response Rate of 22% | [4][5] |

| Phase I Monotherapy | I | Advanced Solid Tumors | CBP501 | MTD: Not reached due to transient G3 troponin rise in one patient | [6][7] |

| Phase I Combination | I | Advanced Solid Tumors | CBP501, Cisplatin | MTD: 25 mg/m² CBP501 + 75 mg/m² Cisplatin | [6][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the multimodal anti-tumor action of CBP501.

Calmodulin Binding Affinity Assay (Surface Plasmon Resonance)

-

Objective: To determine the binding affinity (Kd) of CBP501 to calmodulin.

-

Methodology:

-

Immobilization: Recombinant human calmodulin is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of CBP501 in a suitable running buffer (e.g., HBS-EP) are injected over the calmodulin-coated surface and a reference flow cell.

-

Data Acquisition: The association and dissociation of CBP501 are monitored in real-time by detecting changes in the surface plasmon resonance signal.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Intracellular Platinum Accumulation Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

-

Objective: To quantify the intracellular concentration of platinum in tumor cells following treatment with cisplatin with or without CBP501.

-

Methodology:

-

Cell Treatment: Tumor cells are seeded and treated with cisplatin at a clinically relevant concentration, with or without a co-treatment of CBP501, for a specified duration.

-

Cell Lysis: After treatment, cells are washed to remove extracellular platinum, harvested, and lysed.

-

Sample Preparation: The cell lysates are digested, typically with nitric acid, to break down organic matter and solubilize the platinum.

-

ICP-MS Analysis: The digested samples are introduced into an ICP-MS instrument. The high-temperature plasma atomizes and ionizes the platinum atoms, which are then detected by the mass spectrometer.

-

Quantification: The amount of platinum is quantified by comparing the signal from the samples to a standard curve generated from known concentrations of a platinum standard.

-

Immunogenic Cell Death (ICD) Assays

-

Objective: To detect the translocation of CRT to the cell surface of tumor cells undergoing ICD.

-

Methodology:

-

Cell Treatment: Tumor cells are treated with cisplatin and CBP501.

-

Staining: Cells are stained with a fluorescently labeled antibody specific for CRT. A viability dye is also included to distinguish between live and dead cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence intensity of the CRT antibody on the surface of the cells is measured.

-

Analysis: An increase in the percentage of CRT-positive cells in the treated groups compared to the control group indicates the induction of ICD.

-

-

Objective: To quantify the release of HMGB1 from dying tumor cells into the cell culture supernatant.

-

Methodology:

-

Cell Treatment: Tumor cells are treated with cisplatin and CBP501.

-

Supernatant Collection: The cell culture supernatant is collected at various time points after treatment.

-

ELISA: The concentration of HMGB1 in the supernatant is measured using a commercially available HMGB1 ELISA kit according to the manufacturer's instructions.

-

Analysis: An increase in the concentration of HMGB1 in the supernatant of treated cells compared to control cells indicates HMGB1 release.

-

Macrophage Polarization and Suppression Assays

-

Objective: To assess the effect of CBP501 on the polarization and immunosuppressive function of macrophages.

-

Methodology:

-

Macrophage Generation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into M2-polarized macrophages using appropriate cytokines (e.g., M-CSF, IL-4, IL-10).

-

CBP501 Treatment: The M2 macrophages are treated with CBP501.

-

Phenotypic Analysis (Flow Cytometry): The expression of M1 (e.g., CD86) and M2 (e.g., CD163, CD206) surface markers is analyzed by flow cytometry to determine if CBP501 alters the macrophage phenotype.

-

Functional Suppression Assay: The CBP501-treated M2 macrophages are co-cultured with activated T cells. The proliferation of T cells and their cytokine production (e.g., IFN-γ) are measured to assess the immunosuppressive capacity of the macrophages. A reversal of T cell suppression indicates an effect of CBP501.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of CBP501's multimodal mechanism of action.

Experimental Workflow for Assessing Immunogenic Cell Death

Caption: Experimental workflow for the assessment of ICD markers.

Conclusion

CBP501 demonstrates a sophisticated and multimodal anti-tumor activity that goes beyond simple cytotoxicity. By targeting fundamental cellular processes like cell cycle checkpoints and calmodulin signaling, it not only directly impacts tumor cell viability but also enhances the efficacy of standard chemotherapies and fosters a more robust anti-tumor immune response. The preclinical and clinical data gathered to date provide a strong rationale for its continued development as a promising agent in the treatment of various solid tumors. This guide provides a foundational understanding for researchers and drug development professionals to further explore and potentially leverage the unique therapeutic opportunities presented by CBP501.

References

- 1. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP501 suppresses macrophage induced cancer stem cell like features and metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

CBP501: A Novel Strategy Targeting Cancer Stem Cell Populations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CBP501 is a promising anti-cancer agent currently under investigation, demonstrating a multi-faceted mechanism of action that extends beyond direct cytotoxicity to the modulation of the tumor microenvironment and, notably, the suppression of cancer stem cell (CSC) populations. This technical guide provides a comprehensive overview of the core mechanisms by which CBP501 impacts CSCs, supported by available preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary mechanism of CBP501 involves the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein. This inhibition leads to an increase in the intracellular concentration of platinum-based chemotherapeutics, such as cisplatin (B142131), enhancing their efficacy. Furthermore, CBP501 exerts significant influence on the tumor microenvironment by disrupting the interplay between cancer cells and macrophages, a critical interaction for the maintenance and proliferation of CSCs. Specifically, CBP501 has been shown to suppress the production of key cytokines by macrophages and inhibit the juxtacrine signaling between cancer cells and macrophages, leading to a reduction in CSC markers and tumorigenic potential. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of CBP501 as a CSC-targeting agent.

Core Mechanism of Action: Calmodulin Inhibition

CBP501's foundational mechanism of action is its ability to bind to and inhibit calmodulin (CaM).[1] This interaction is characterized by a high binding affinity, with a dissociation constant (Kd) in the nanomolar range.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of CBP501 for Calmodulin | 4.62 x 10-8 mol/L | [1] |

Table 1: Binding Affinity of CBP501 for Calmodulin

The inhibition of CaM by CBP501 has a significant downstream effect on the accumulation of platinum-based drugs within cancer cells. By modulating CaM-dependent pathways, CBP501 enhances the intracellular concentration of cisplatin, leading to increased DNA damage and apoptosis in tumor cells.

Impact on the Tumor Microenvironment and Cancer Stem Cells

CBP501's impact on cancer stem cells is largely mediated through its modulation of the tumor microenvironment, particularly the interaction between macrophages and cancer cells.

Suppression of Macrophage-Induced Cytokine Production

Tumor-associated macrophages (TAMs) are known to secrete a variety of cytokines that promote a pro-tumorigenic and CSC-supportive niche. CBP501 has been demonstrated to suppress the production of key inflammatory cytokines by macrophages.

| Cytokine | Cell Line | Treatment | Effect of CBP501 | Reference |

| IL-6 | RAW264.7 Macrophages | LPS Stimulation | Significant Reduction | [2] |

| IL-10 | RAW264.7 Macrophages | LPS Stimulation | Significant Reduction | [2] |

| TNF-α | RAW264.7 Macrophages | LPS Stimulation | Significant Reduction | [2] |

Table 2: Effect of CBP501 on Cytokine Production by Macrophages

Inhibition of Tumor Spheroid Formation

The ability of cancer cells to form tumor spheroids in non-adherent conditions is a hallmark of CSCs, reflecting their self-renewal capacity. Conditioned medium from LPS-stimulated macrophages promotes the formation of tumor spheroids by cancer cells. CBP501 effectively suppresses this paracrine effect.

| Cell Line | Condition | Effect of CBP501 | Reference |

| Ex3ll Lewis Lung Carcinoma | Conditioned medium from LPS-stimulated RAW264.7 macrophages | Significant reduction in spheroid formation | [3] |

Table 3: Effect of CBP501 on Macrophage-Induced Tumor Spheroid Formation

Downregulation of CSC Marker ABCG2 via VCAM-1/VLA-4 Inhibition

CBP501 has been shown to suppress the expression of the ATP-binding cassette transporter G2 (ABCG2), a well-established marker for CSCs and multidrug resistance.[2] This effect is achieved by disrupting the interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) on cancer cells and Very Late Antigen-4 (VLA-4), an integrin expressed on macrophages.[2]

| Marker | Mechanism of CBP501 Action | Outcome | Reference |

| ABCG2 | Inhibition of VCAM-1/VLA-4 interaction between cancer cells and macrophages | Reduced expression on cancer cells | [2] |

Table 4: Effect of CBP501 on the Cancer Stem Cell Marker ABCG2

Signaling Pathways Modulated by CBP501

The anti-CSC effects of CBP501 can be attributed to its influence on several key signaling pathways.

Calmodulin (CaM) Signaling Pathway

As the primary target of CBP501, the inhibition of CaM signaling is central to its mechanism of action. CaM is a crucial transducer of calcium signals, regulating a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CaM, CBP501 disrupts these downstream signaling cascades that may be essential for CSC maintenance.

Figure 1: CBP501 inhibits Calmodulin (CaM), impacting cisplatin uptake and downstream signaling related to CSC survival.

VCAM-1/VLA-4 Juxtacrine Signaling

The interaction between VCAM-1 on cancer cells and VLA-4 on macrophages is a critical juxtacrine signaling event that promotes a CSC-supportive microenvironment. This interaction is believed to activate downstream signaling pathways such as NF-κB in both cell types, leading to the expression of genes that support CSC survival and self-renewal. CBP501's ability to reduce the expression of VCAM-1 on cancer cells and β1-integrin (a component of VLA-4) on macrophages disrupts this crucial communication.

Figure 2: CBP501 disrupts the VCAM-1/VLA-4 interaction, inhibiting downstream NF-κB signaling and CSC marker expression.

Potential Modulation of NF-κB and STAT3 Signaling

While direct experimental evidence specifically linking CBP501 to the modulation of NF-κB and STAT3 signaling in cancer stem cells is still emerging, the known upstream regulators and downstream targets of these pathways strongly suggest a role for CBP501. The suppression of TNF-α and IL-6, both potent activators of NF-κB and STAT3 respectively, by CBP501 provides a clear indirect mechanism of inhibition. Both NF-κB and STAT3 are critical transcription factors for maintaining CSC stemness, promoting self-renewal, and driving therapy resistance.

Figure 3: CBP501's inhibition of macrophage cytokine production likely downregulates pro-CSC STAT3 and NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CBP501 on cancer stem cell populations.

Macrophage and Cancer Cell Co-culture

This protocol is designed to study the interaction between macrophages and cancer cells in vitro.

Figure 4: Workflow for macrophage and cancer cell co-culture experiments to evaluate CBP501's effects.

Materials:

-

RAW264.7 macrophage cell line

-

Cancer cell line of interest (e.g., Ex3ll Lewis lung carcinoma)

-

Complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

CBP501

-

Multi-well culture plates

Procedure:

-

Culture RAW264.7 macrophages and the chosen cancer cell line to 80-90% confluency in their respective complete media.

-

Seed the cancer cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, add RAW264.7 macrophages to the wells containing the cancer cells at a specific ratio (e.g., 1:1).

-

Stimulate the co-culture with LPS (e.g., 100 ng/mL) to induce an inflammatory response in the macrophages.

-

Immediately after LPS stimulation, add varying concentrations of CBP501 to the appropriate wells. Include a vehicle control.

-

Incubate the co-culture for the desired time period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western blot) or detach them for cell surface marker analysis (flow cytometry).

Tumor Spheroid Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Figure 5: Workflow for the tumor spheroid formation assay to assess the impact of CBP501 on CSC self-renewal.

Materials:

-

Cancer cell line of interest

-

Ultra-low attachment multi-well plates

-

Serum-free cell culture medium (e.g., DMEM/F12)

-

Growth factors (e.g., EGF, bFGF)

-

CBP501

-

Microscope with imaging capabilities

Procedure:

-

Prepare a single-cell suspension of the cancer cells by trypsinization and passing through a cell strainer.

-

Count the viable cells and seed them at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Culture the cells in serum-free medium supplemented with appropriate growth factors to promote spheroid formation.

-

Add CBP501 at various concentrations or conditioned medium from CBP501-treated macrophage cultures to the wells.

-

Incubate the plates for 7-14 days, replenishing the medium and treatments as necessary.

-

At the end of the incubation period, visualize the spheroids under a microscope and count the number of spheroids per well. The diameter of the spheroids can also be measured using imaging software.

Western Blot for VCAM-1 and β1-Integrin

This protocol is used to quantify the protein expression levels of VCAM-1 and β1-integrin.

Materials:

-

Cell lysates from co-culture experiments

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Primary antibodies against VCAM-1, β1-integrin, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

ELISA for IL-6 and TNF-α

This protocol is for the quantification of cytokines in cell culture supernatants.

Materials:

-

Cell culture supernatants from co-culture experiments

-

ELISA kits for IL-6 and TNF-α

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and standards to the wells.

-

Incubate and wash the plate.

-

Add the detection antibody.

-

Incubate and wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate and wash the plate.

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

CBP501 presents a compelling and novel approach to cancer therapy by targeting the cancer stem cell population through a dual mechanism: enhancing the efficacy of conventional chemotherapy and disrupting the supportive tumor microenvironment. Its ability to inhibit calmodulin and subsequently interfere with the crucial interplay between macrophages and cancer cells highlights its potential to overcome the challenges of CSC-mediated therapy resistance and tumor recurrence.

Future research should focus on several key areas to further elucidate the full potential of CBP501:

-

In-depth Mechanistic Studies: While the roles of CaM, VCAM-1/VLA-4, and macrophage-secreted cytokines are becoming clearer, further investigation is needed to precisely map the downstream signaling cascades, particularly the direct effects of CBP501 on NF-κB and STAT3 activation within the CSC population.

-

Combination Therapies: Given its mechanism of action, CBP501 is an ideal candidate for combination therapies. Studies exploring its synergy with other targeted therapies and immunotherapies could reveal even more potent anti-cancer strategies.

-

Biomarker Discovery: Identifying predictive biomarkers for CBP501 response will be crucial for patient stratification in future clinical trials. Investigating the expression levels of CaM, VCAM-1, and components of the NF-κB and STAT3 pathways in patient tumors could provide valuable insights.

-

Clinical Validation: Ultimately, the efficacy of CBP501 in targeting CSCs and improving patient outcomes needs to be validated in well-designed clinical trials. Correlative studies within these trials, assessing changes in CSC markers and the tumor microenvironment, will be essential.

References

The Core Mechanism of CBP501 in Enhancing Platinum Influx into Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP501 is a novel peptide-based therapeutic agent currently under clinical investigation for the treatment of various solid tumors, including non-small cell lung cancer and pancreatic cancer.[1][2] Initially identified as a G2 checkpoint abrogator that binds to 14-3-3 proteins, further research has unveiled a multifaceted mechanism of action.[2][3][4] A critical component of its anti-tumor activity, particularly in combination with platinum-based chemotherapy, is its ability to significantly enhance the influx of platinum into tumor cells.[5][6][7][8] This guide provides an in-depth technical overview of the core mechanism by which CBP501 achieves this, supported by available data, detailed experimental protocols, and signaling pathway visualizations.

The primary mechanism underpinning CBP501's effect on platinum uptake involves its direct, high-affinity binding to calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes, including ion channel regulation.[3][8][9] This interaction is competitively inhibited by calcium ions.[3][4] By modulating calmodulin, CBP501 is proposed to influence cellular transport mechanisms, leading to increased intracellular accumulation of platinum agents like cisplatin (B142131). This enhanced drug uptake results in greater formation of platinum-DNA adducts, amplifying the cytotoxic effect of the chemotherapy.[3][9]

Beyond its direct impact on platinum influx, CBP501, in combination with platinum agents, also promotes immunogenic cell death (ICD).[1][5][6][10] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface and the release of high-mobility group box 1 (HMGB1).[1][10] The induction of ICD contributes to the overall anti-tumor efficacy by stimulating an immune response against the cancer cells.[1][10]

This document will now delve into the quantitative data supporting this mechanism, the detailed experimental methodologies used to elucidate it, and visual representations of the key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the interaction of CBP501 with its molecular targets and its effect on platinum accumulation.

| Parameter | Molecule 1 | Molecule 2 | Value | Method | Reference |

| Binding Affinity (Kd) | CBP501 | Calmodulin (CaM) | 4.62 × 10⁻⁸ mol/L | Surface Plasmon Resonance | [3][9] |

| Binding Affinity (Kd) | CBP501 | 14-3-3ζ | ~10-fold weaker than CaM binding | Surface Plasmon Resonance | [3][9] |

Table 1: Binding Affinities of CBP501. This table highlights the high-affinity interaction between CBP501 and calmodulin, which is central to its mechanism of enhancing platinum influx. The binding to 14-3-3ζ, associated with its G2 checkpoint abrogation activity, is comparatively weaker.

| Cell Line | Treatment | Observation | Key Finding | Reference |

| NCI-H226 | Cisplatin + CBP501 (3 hours) | Increased intracellular platinum concentration | CBP501 enhances the initial uptake of platinum into tumor cells. | [9] |

| NCI-H226 | Cisplatin + CBP501 (3 hours), then fresh medium for 45 hours | Increased platinum-DNA adduct formation | The enhanced uptake leads to greater binding of platinum to its therapeutic target, DNA. | [9] |

| MIAPaCa2 | Cisplatin + CBP501 + excess Ca²⁺ | Negation of CBP501-enhanced platinum accumulation | The effect of CBP501 on platinum influx is dependent on its calcium-sensitive interaction with calmodulin. | [3][9] |

Table 2: In Vitro Effects of CBP501 on Platinum Accumulation. This table summarizes the cellular consequences of CBP501 treatment in combination with cisplatin, demonstrating increased platinum uptake and DNA adduct formation, and the critical role of the calcium-calmodulin signaling axis.

Signaling Pathways and Experimental Workflows

CBP501-Mediated Platinum Influx

The primary mechanism involves the binding of CBP501 to calmodulin, which is believed to modulate cellular transport processes, resulting in an increased intracellular concentration of platinum-based drugs. This enhanced accumulation leads to a more pronounced cytotoxic effect.

Caption: CBP501 enhances platinum influx by binding to and modulating calmodulin.

Experimental Workflow for Measuring Intracellular Platinum

A common method to quantify the effect of CBP501 on platinum uptake is to treat cancer cell lines with cisplatin in the presence or absence of CBP501, followed by measurement of intracellular platinum levels using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Caption: Workflow for quantifying intracellular platinum accumulation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of CBP501. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Measurement of Intracellular Platinum Concentration by Atomic Absorption Spectrometry (AAS)

This protocol is adapted from methodologies for quantifying intracellular platinum content in cultured cells.[9][10]

Objective: To quantify the effect of CBP501 on the intracellular accumulation of platinum.

Materials:

-

Cancer cell line of interest (e.g., NCI-H226)

-

Complete cell culture medium

-

Cisplatin

-

CBP501

-

Phosphate-buffered saline (PBS), ice-cold

-

0.2% Nitric Acid (HNO₃)

-

Graphite Furnace Atomic Absorption Spectrometer (GFAAS)

-

Platinum standard solutions

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-